Product packaging for Denzimol hydrochloride(Cat. No.:CAS No. 77234-90-3)

Denzimol hydrochloride

Cat. No.: B1670249
CAS No.: 77234-90-3
M. Wt: 328.8 g/mol
InChI Key: RBDNRYIXZOBPMV-UHFFFAOYSA-N
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Description

Historical Trajectory of Imidazole-Based Anticonvulsant Research

The exploration of imidazole (B134444) derivatives for anticonvulsant properties marked a significant direction in medicinal chemistry. The synthesis and investigation of denzimol (B1204873) and another imidazole analogue, nafimidone, represented a major development in this field. researchgate.net These compounds were identified as part of a structurally distinct class of antiepileptic drugs known as (arylalkyl)imidazoles. nih.gov

The core concept behind this line of research was the hypothesis that a lipophilic aryl group linked by an alkylene bridge to the nitrogen of an azole ring could enhance penetration of the blood-brain barrier. researchgate.netnih.gov This structural motif was explored with various aryl moieties, including naphthalenyl, phenethylphenyl, fluorenyl, benzo[b]thienyl, and benzofuranyl groups, leading to the identification of several active (arylalkyl)imidazole anticonvulsants. nih.gov The consistent anticonvulsant activity across these diverse structures supported the idea that the alkylimidazole portion of the molecule is the key pharmacophore. nih.gov

Positioning of Denzimol Hydrochloride within Neuropharmacological Compound Classes

Denzimol is classified as an anticonvulsant. nih.govnih.gov More specifically, it belongs to the class of N-(arylalkyl)azole anticonvulsant agents. researchgate.net Its pharmacological profile distinguishes it from barbiturates and benzodiazepines. nih.govresearchgate.net

Research indicates that denzimol is particularly effective against tonic seizures, both those induced electrically and chemically, while showing a lack of efficacy in preventing clonic seizures. nih.govresearchgate.net This selective action against tonic seizures is a defining characteristic of its anticonvulsant profile. In comparative studies, denzimol's activity profile against maximal pentetrazol-induced seizures in rats was found to be similar to that of phenytoin (B1677684) and carbamazepine. nih.govresearchgate.net

The mechanism of action for denzimol is thought to involve purinergic and benzodiazepine (B76468) pathways. researchgate.netnih.gov This was suggested by experiments where the anticonvulsant effects of denzimol were diminished by pretreatment with aminophylline (B1665990), a purinergic antagonist, and benzodiazepine receptor antagonists like CGS 8216 and Ro 15-1788. researchgate.netnih.gov

Evolution of Research Perspectives on this compound and its Analogues

The scientific inquiry into this compound has evolved from initial screening to more detailed mechanistic and structural studies. Early research in the 1980s focused on establishing its general anticonvulsant profile in various animal models, including mice, rats, and rabbits, and comparing its efficacy to standard antiepileptic drugs of the time. nih.gov

Subsequent research delved into the compound's mechanism of action, leading to the hypothesis of its interaction with purinergic and benzodiazepine systems. nih.gov The presence of the imidazole ring also prompted investigations into its potential to interfere with cytochrome P450-mediated metabolism, with studies showing that denzimol can inhibit the metabolism of other drugs like carbamazepine. nih.govnih.gov

The research focus also expanded to include the synthesis and evaluation of denzimol analogues. These studies aimed to understand the structure-activity relationships within the (arylalkyl)imidazole class. nih.gov For instance, research on (fluorenylalkyl)imidazoles showed comparable potency to denzimol, reinforcing the importance of the alkylimidazole pharmacophore. nih.gov Further studies have also explored hybrid structures incorporating both imidazole and other pharmacophoric moieties like arylsemicarbazones in a quest for new anticonvulsant candidates. semanticscholar.org

Research Data Tables

Anticonvulsant Activity of Denzimol in Mice with Sound-Induced Seizures

Seizure PhaseED50 (mg/kg, i.p.)
Tonic1.24
Clonic2.61
Wild Running6.03
Data from a study in DBA/2 mice. researchgate.netnih.gov

Comparative Anticonvulsant Activity against Maximal Electroshock Seizures (MES) in Mice

CompoundED50 (mg/kg, i.v.)
Denzimol5.3
Phenytoin9.0
Phenobarbital (B1680315)7.9
Diazepam1.1
Intravenous administration. researchgate.net

Comparative Anticonvulsant Activity against Maximal Electroshock Seizures (MES) in Different Species

SpeciesDenzimol Activity Comparison
MiceActivity almost equal to phenytoin and phenobarbital with a more rapid onset of action. nih.gov
RatsMore potent and showed a longer duration of anticonvulsant activity than phenytoin. nih.gov
RabbitsActivity almost equal to phenytoin and phenobarbital with a more rapid onset but shorter duration of action. nih.gov
Based on studies of maximal electroshock seizures. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN2O B1670249 Denzimol hydrochloride CAS No. 77234-90-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

77234-90-3

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C19H20N2O.ClH/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16;/h1-5,8-13,15,19,22H,6-7,14H2;1H

InChI Key

RBDNRYIXZOBPMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O.Cl

Appearance

Solid powder

Other CAS No.

77234-90-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

denzimol
N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole
PHEP-HEIZ
Rec 15-1533
Rec-15-1533

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Synthetic Pathways for Denzimol (B1204873) Hydrochloride

The synthesis of Denzimol hydrochloride is a multi-step process that hinges on the construction of its core components: the 4-(β-phenylethyl)phenyl backbone and the imidazole-ethanol side chain. While specific proprietary methods may vary, a general synthetic approach can be outlined based on established organic chemistry principles and related syntheses of imidazole-containing aromatic alcohols.

A plausible synthetic route initiates with the preparation of a key intermediate, a substituted acetophenone (B1666503). This can be followed by α-halogenation, subsequent reaction with imidazole (B134444) to form an imidazolyl ketone, and finally, a reduction of the ketone to yield the target alcohol, Denzimol. The final step involves converting the free base to its hydrochloride salt.

Step 1: Synthesis of 4-(β-phenylethyl)acetophenone The synthesis typically begins with a Friedel-Crafts acylation of 1,2-diphenylethane (B90400) (bibenzyl). Bibenzyl is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces an acetyl group onto the phenyl ring, yielding 4-(β-phenylethyl)acetophenone.

Step 2: α-Bromination of 4-(β-phenylethyl)acetophenone The resulting acetophenone derivative undergoes α-bromination. This reaction selectively replaces a hydrogen atom on the methyl group of the acetyl moiety with a bromine atom, typically using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. This step produces 2-bromo-1-(4-(β-phenylethyl)phenyl)ethan-1-one, a key α-halo ketone intermediate.

Step 3: N-Alkylation of Imidazole The α-bromo ketone is then used to alkylate imidazole. The imidazole anion, generated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This substitution reaction forms the N-substituted imidazole ketone, 1-(4-(β-phenylethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Step 4: Reduction of the Ketone The ketone is then reduced to the corresponding secondary alcohol. This is a critical step as it creates the chiral center of Denzimol. A reducing agent such as sodium borohydride (B1222165) (NaBH₄) is commonly used for this transformation. The reduction of the carbonyl group yields the racemic mixture of (±)-α-[4-(2-phenylethyl)phenyl]-1H-imidazole-1-ethanol (Denzimol).

Step 5: Formation of the Hydrochloride Salt Finally, the Denzimol free base is converted to its more stable and water-soluble hydrochloride salt. This is achieved by treating a solution of Denzimol with hydrochloric acid (HCl), leading to the precipitation of this compound.

Synthesis of N-(Benzoylalkyl)imidazole and N-(ω-phenyl-ω-hydroxyalkyl)imidazole Analogues

The derivatization of Denzimol has been explored to investigate structure-activity relationships, leading to the synthesis of various analogues.

Synthesis of N-(ω-phenyl-ω-hydroxyalkyl)imidazole Analogues: The synthesis of these analogues follows a similar pathway to that of Denzimol itself, with variations in the starting materials. For instance, the synthesis of N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]formamide, a potential metabolite of Denzimol, involves the core structure of Denzimol with a modification to the imidazole ring nih.gov. The synthesis of such compounds highlights the potential for metabolic degradation of the imidazole ring nih.gov.

Synthesis of N-(Benzoylalkyl)imidazole Analogues: The synthesis of N-(benzoylalkyl)imidazole analogues involves the preparation of an appropriate benzoylalkyl halide, which is then used to alkylate imidazole. For example, to synthesize an N-(benzoylmethyl)imidazole derivative, one could start with a substituted acetophenone, perform an α-halogenation, and then react the resulting α-haloacetophenone with imidazole. This would result in a structure where a benzoylmethyl group is attached to the nitrogen of the imidazole ring. These ketone-containing analogues can be seen as precursors to the corresponding hydroxyalkyl derivatives.

Development of Novel Aryl/Alkyl Azole Derivatives

The structural framework of Denzimol has served as a template for the development of new aryl/alkyl azole derivatives with potential therapeutic applications. Research in this area focuses on modifying the core structure to enhance activity, improve pharmacokinetic properties, or explore different therapeutic indications. These modifications can include altering the substituents on the phenyl rings, changing the length of the alkyl chain, or replacing the imidazole ring with other azole heterocycles like triazole or tetrazole. The synthesis of these novel derivatives often employs combinatorial chemistry approaches to generate libraries of compounds for high-throughput screening.

Regioselective and Stereoselective Synthetic Considerations for Imidazole-Containing Compounds

The synthesis of Denzimol and its analogues requires careful control over regioselectivity and stereoselectivity.

Regioselective Considerations: In the N-alkylation of the imidazole ring, regioselectivity is a key consideration. Imidazole has two nitrogen atoms, and alkylation can potentially occur at either one. However, due to tautomerism, the two nitrogens are equivalent in the neutral molecule. Once one nitrogen is substituted, the remaining nitrogen's reactivity is altered. The choice of reaction conditions, including the base and solvent, can influence the outcome of subsequent reactions on the imidazole ring. For the initial alkylation with the α-halo ketone, the reaction typically proceeds to give the 1-substituted imidazole as the major product.

Stereoselective Considerations: The reduction of the imidazolyl ketone to form Denzimol creates a chiral center, resulting in a racemic mixture of (R)- and (S)-enantiomers. For research and potential clinical applications, it is often desirable to isolate or selectively synthesize a single enantiomer, as they can have different pharmacological activities and metabolic profiles. Stereoselective synthesis can be achieved through several methods:

Chiral Reducing Agents: Employing chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands, can favor the formation of one enantiomer over the other.

Catalytic Asymmetric Reduction: The use of a prochiral ketone with a chiral catalyst and a stoichiometric reductant can lead to the enantioselective formation of the alcohol.

Resolution of Racemates: The racemic mixture of Denzimol can be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthetic yield and purity of this compound and its derivatives is crucial for obtaining reliable data in research settings.

Optimization of Yields: Several factors can be adjusted to maximize the yield of each synthetic step:

Reaction Conditions: Temperature, reaction time, and the order of reagent addition are critical parameters. For instance, in the N-alkylation of imidazole, controlling the temperature can minimize the formation of side products google.com.

Catalysts and Reagents: The choice of catalyst, such as the Lewis acid in the Friedel-Crafts acylation, and the base in the imidazole alkylation, can significantly impact the reaction rate and yield. For multicomponent reactions leading to substituted imidazoles, various catalysts like copper iodide have been shown to be effective nih.gov. Solvent-free conditions and microwave irradiation have also been explored to improve yields and reduce reaction times in the synthesis of imidazole derivatives scispace.comnih.gov.

Stoichiometry: The molar ratios of reactants are optimized to ensure complete conversion of the limiting reagent and to minimize side reactions.

Optimization of Purity: High purity is essential for accurate biological and pharmacological studies. Purification methods are employed at various stages of the synthesis:

Crystallization: This is a common method for purifying solid intermediates and the final product. The choice of solvent is critical for obtaining high-purity crystals.

Chromatography: Column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts, especially for non-crystalline intermediates or when high purity is required prepchem.com.

Extraction: Liquid-liquid extraction is used during the work-up of reaction mixtures to remove impurities based on their differential solubility in immiscible solvents.

The table below summarizes various catalysts and conditions used in the synthesis of substituted imidazoles, which are relevant to the optimization of Denzimol synthesis.

Reaction TypeCatalystSolventTemperature (°C)Yield (%)
Three-component imidazole synthesisCuI (20 mol%)ButanolReflux85
Three-component imidazole synthesisLactic acidSolvent-free160Good to Excellent
Three-component imidazole synthesisCr₂O₃ nanoparticlesWater (Microwave)-up to 97
N-alkylation of imidazoleKOH/Al₂O₃-MildGood

This table presents data from various studies on the synthesis of substituted imidazoles and may not be specific to this compound.

Molecular and Cellular Mechanisms of Action

Investigation of Neurotransmitter System Modulation

Denzimol (B1204873) hydrochloride's interaction with various neurotransmitter systems has been a subject of pharmacological studies. These investigations have revealed a compound with a multifaceted profile, capable of influencing several key pathways involved in neuronal signaling.

Currently, there is no publicly available scientific literature detailing the interaction of Denzimol hydrochloride with the purinergic signaling system. Extensive searches for data on its effects on P1 or P2 receptors, or its influence on extracellular nucleotide and nucleoside levels, have not yielded any specific results.

Studies on the anticonvulsant profile of this compound have suggested that its mechanism of action is distinct from that of benzodiazepines. In the maximal pentetrazol (B1679298) seizures test in rats, this compound exhibited a profile similar to phenytoin (B1677684) and carbamazepine, but different from that of barbiturates and benzodiazepines. nih.gov This suggests that this compound does not exert its primary anticonvulsant effects through direct modulation of the benzodiazepine (B76468) receptor complex on the GABA-A receptor.

This compound has been shown to possess in vitro anti-5-HT (serotonin) activity. nih.gov This antagonistic action on serotonin (B10506) receptors is thought to contribute to some of its pharmacological effects, such as the inhibition of gastric secretion and motility. nih.gov However, the specific 5-HT receptor subtypes that this compound interacts with and the precise molecular mechanisms of this antagonism have not been fully elucidated in the available literature.

Table 1: Investigated Neurotransmitter System Interactions of this compound

Neurotransmitter SystemInteractionEvidence
Purinergic SystemNo available data-
Benzodiazepine Receptor ComplexDifferent mechanism of action nih.gov
Serotonergic (5-HT) SystemIn vitro anti-5-HT activity nih.gov
Cholinergic SystemIn vitro anticholinergic activity nih.gov
Histaminergic SystemIn vitro antihistamine activity nih.gov

Pharmacological studies have demonstrated that this compound exhibits good in vitro anticholinergic activity. nih.gov This suggests that the compound can block the action of acetylcholine (B1216132) at its receptors. This anticholinergic property is a likely contributor to its effects on the gastrointestinal system, including the inhibition of gastric secretion and motility. nih.gov The specific muscarinic or nicotinic receptor subtypes targeted by this compound and the nature of this antagonism require further investigation.

This compound has been reported to have good in vitro antihistamine activity. nih.gov This indicates that it can competitively block histamine (B1213489) receptors, which is consistent with its observed effects on gastric secretion. nih.gov The specific histamine receptor subtypes (e.g., H1, H2, H3, H4) that this compound has an affinity for and the molecular details of this antagonism are not specified in the currently available research.

Interference with Hepatic Cytochrome P450 Isoforms

There is currently no publicly available scientific information regarding the interaction of this compound with hepatic cytochrome P450 (CYP) isoforms. Studies detailing its potential to act as a substrate, inhibitor, or inducer of various CYP enzymes have not been found in the accessible literature. Therefore, its metabolic pathways and potential for drug-drug interactions involving the CYP system remain uncharacterized.

Table 2: Summary of this compound's Known Cellular and Molecular Actions

Target SystemActionImplied Effect
Serotonin (5-HT) ReceptorsAntagonismInhibition of gastric secretion and motility
Cholinergic ReceptorsAntagonismInhibition of gastric secretion and motility
Histamine ReceptorsAntagonismInhibition of gastric secretion

Binding Characteristics with Cytochrome P450 Enzymes

Denzimol's interaction with the cytochrome P450 (CYP450) superfamily of enzymes is a key aspect of its molecular profile. These enzymes are central to the metabolism of a vast array of xenobiotics. nih.gov Studies have shown that denzimol binds to liver microsomes, which are rich in CYP450 enzymes. researchgate.net The binding is characteristic of an inhibitor, suggesting that denzimol occupies the active site or an allosteric site on the enzyme, thereby preventing or reducing the binding and metabolism of other substrates. researchgate.net

The binding of a ligand to a P450 enzyme can occur through various interactions, including hydrophobic, electrostatic, and hydrogen bonding. nih.gov While the specific conformational changes induced by denzimol binding have not been fully elucidated, its nature as an imidazole-containing compound is significant. Azole compounds are a well-known class of P450 inhibitors, where the nitrogen atom in the azole ring can coordinate with the heme iron atom in the enzyme's active site, leading to potent, often reversible, inhibition. researchgate.net This interaction effectively blocks the enzyme's catalytic cycle, which is necessary for the oxidation of substrates. nih.govnih.gov

Table 1: General Characteristics of Ligand Binding to Cytochrome P450 Enzymes
Interaction TypeDescriptionRelevance to Denzimol (Hypothesized)
Heme CoordinationDirect binding of a ligand atom (e.g., nitrogen from an azole ring) to the central heme iron of the P450 enzyme.The imidazole (B134444) moiety of denzimol likely facilitates direct coordination with the heme iron, a common mechanism for azole-based inhibitors.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and hydrophobic amino acid residues in the enzyme's active site.The phenyl and ethylphenyl groups of denzimol provide substantial nonpolar surface area for hydrophobic interactions within the active site.
Hydrogen BondingFormation of hydrogen bonds between the ligand and specific amino acid residues (e.g., with asparagine or threonine).The hydroxyl group on the denzimol molecule is a potential hydrogen bond donor, which could help orient the molecule within the active site.

Impact on Mixed-Function Monooxygenase Activities

The binding of denzimol to CYP450 enzymes translates directly to a significant impact on the activity of the mixed-function monooxygenase system. This system, primarily located in the liver, is responsible for the oxidative metabolism of numerous drugs and endogenous compounds. nih.govnih.gov

Research has demonstrated that denzimol is a potent inhibitor of mixed-function monooxygenase activities in rats, a finding observed in both in vitro (using liver microsomes) and in vivo models. researchgate.net The inhibition of carbamazepine-10,11-epoxidation is a specific, dose-dependent effect noted after oral administration of denzimol. researchgate.net Furthermore, in vivo studies showed that denzimol prolongs pentobarbitone-induced sleeping times, which is a classic indicator of inhibited hepatic drug metabolism. researchgate.net This effect confirms that denzimol's interaction with the monooxygenase system is significant enough to alter the pharmacokinetics of other centrally active drugs.

Table 2: Effects of Denzimol on Mixed-Function Monooxygenase Activities
Experimental ModelFindingImplication
In Vitro (Rat Liver Microsomes)Potent inhibition of monooxygenase activity.Direct inhibitory effect on metabolic enzymes. researchgate.net
Ex Vivo / In Vivo (Rat)Time- and dose-dependent inhibition of carbamazepine-10,11-epoxidation.Specific inhibition of a major metabolic pathway for another anticonvulsant. researchgate.net
In Vivo (Rat)Prolongation of pentobarbitone sleeping times.Significant functional inhibition of hepatic drug metabolism in a living organism. researchgate.net

Molecular Targets Beyond Classical Neurotransmitter Systems

While many anticonvulsants act by directly modulating voltage-gated sodium channels or GABAergic systems, evidence suggests that denzimol's mechanism involves other significant molecular targets. medscape.commedbullets.comderangedphysiology.com Research points toward an involvement of purinergic and benzodiazepine mechanisms in its anticonvulsant action. researchgate.net

Studies in DBA/2 mice, a model for sound-induced seizures, showed that the protective effects of denzimol were significantly reduced by pretreatment with antagonists of these systems. researchgate.net Specifically, the purinergic antagonist aminophylline (B1665990) and the benzodiazepine receptor antagonists CGS 8216 and Ro 15-1788 all diminished denzimol's anticonvulsant activity. researchgate.net This suggests that denzimol's efficacy is at least partially dependent on intact signaling through these two receptor systems. It does not appear to act as a direct agonist in the same manner as a benzodiazepine like diazepam, but rather as a modulator of these systems. researchgate.net

Signal Transduction Pathway Perturbations

The interaction of denzimol with benzodiazepine and purinergic systems leads to perturbations in their downstream signal transduction pathways. A notable finding is that denzimol appears to induce an increase in the number of benzodiazepine receptors. researchgate.net This upregulation of receptors could be responsible for the observed enhancement of diazepam's depressant and antimetrazol activities in the presence of denzimol. researchgate.net

Preclinical Pharmacological Investigations in in Vivo Models

Anticonvulsant Efficacy Studies in Seizure Models

Denzimol (B1204873) hydrochloride has demonstrated a significant ability to suppress tonic seizures induced by both electrical and chemical stimuli, although it has been noted to be less effective against clonic seizures. nih.govnih.gov

In studies involving maximal electroshock-induced seizures, a model for generalized tonic-clonic seizures, denzimol has shown considerable anticonvulsant activity. In mice and rabbits, its efficacy in suppressing MES-induced seizures was found to be nearly equivalent to that of the established anticonvulsants phenytoin (B1677684) and phenobarbital (B1680315). nih.gov Notably, denzimol exhibited a more rapid onset of action in these species. nih.gov In rats, denzimol was identified as the most potent among the compounds tested, demonstrating a longer duration of anticonvulsant activity compared to phenytoin. nih.gov The anticonvulsant effect of denzimol in the MES model is closely correlated with its concentration in the brain. researchgate.net Complete abolition of tonic hindlimb extension in mice was observed at brain concentrations higher than 15 mcg/g, with a minimum effective brain concentration ranging between 2-3 mcg/g. researchgate.net

Denzimol's efficacy has also been evaluated against seizures induced by chemical convulsants such as pentetrazol (B1679298) (PTZ). In the maximal pentetrazol seizure test in rats, denzimol displayed a pharmacological profile that was similar to that of phenytoin and carbamazepine. nih.govnih.gov This profile is distinct from that of barbiturates and benzodiazepines, suggesting a potential clinical utility in the management of "grand mal" and psychomotor-type seizures. nih.govnih.gov Denzimol's activity in this model points towards its ability to counteract generalized seizures initiated by chemical means.

In genetically susceptible DBA/2 mice, which are prone to sound-induced (audiogenic) seizures, denzimol has shown protective effects. nih.gov When administered intraperitoneally, it was effective in suppressing the various phases of audiogenic seizures. nih.gov The median effective doses (ED50) for the suppression of the tonic, clonic, and wild running phases of these seizures have been determined, highlighting its potency in this specific seizure model. nih.gov

Table 1: Anticonvulsant Activity of Denzimol Hydrochloride in Audiogenic Seizure-Susceptible DBA/2 Mice

Seizure PhaseED50 (mg/kg, i.p.)
Tonic Phase1.24
Clonic Phase2.61
Wild Running Phase6.03

Data showing the median effective dose (ED50) of this compound required to suppress different phases of sound-induced seizures in DBA/2 mice. nih.gov

Comparative Pharmacological Profiling with Reference Anticonvulsants

Throughout its preclinical evaluation, denzimol has been consistently compared with standard antiepileptic drugs. In the MES test, its potency was found to be comparable to phenytoin and phenobarbital in mice and rabbits, and superior in rats. nih.gov In the context of chemically-induced seizures with pentetrazol, its profile aligns more closely with that of phenytoin and carbamazepine, differentiating it from barbiturates and benzodiazepines. nih.govnih.gov This comparative profiling is crucial for understanding its potential mechanism of action and its place within the spectrum of anticonvulsant therapies.

Behavioral Phenotyping in Animal Models (excluding toxicity-related behavior)

The behavioral effects of denzimol have been investigated in animal models to assess its impact on the central nervous system (CNS). Studies have shown that its effects on vigilance and general motility are similar to those of phenytoin. nih.gov These effects are typically observed at doses that are much higher than those required for its anticonvulsant activity. nih.gov This separation between anticonvulsant efficacy and overt behavioral effects is a significant aspect of its preclinical profile.

Systemic Pharmacological Responses (e.g., gastrointestinal function, cardiovascular dynamics, antiarrhythmic properties)

Beyond its effects on the central nervous system, denzimol has been evaluated for its systemic pharmacological properties.

Gastrointestinal Function: Denzimol has demonstrated an inhibitory effect on gastrointestinal function. This is attributed to its in vitro antihistamine, anticholinergic, and anti-5-HT activities. nih.gov These properties contribute to the inhibition of gastric secretion and motility, as well as potential anti-ulcer properties. nih.gov

Cardiovascular Dynamics and Antiarrhythmic Properties: In terms of cardiovascular effects, denzimol was found to have no significant impact on the cardiovascular system or respiration under normal conditions. nih.gov However, an interesting and noteworthy finding is its antiarrhythmic activity, suggesting a potential for this compound in the management of cardiac arrhythmias. nih.gov

Structure Activity Relationship Sar Elucidation

Identification of Pharmacophoric Elements Critical for Anticonvulsant Activity

The anticonvulsant profile of Denzimol (B1204873) is attributed to a specific arrangement of pharmacophoric features within its chemical structure. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For anticonvulsant activity, a commonly accepted pharmacophore model includes a hydrophobic aromatic ring, a hydrogen bond donor/acceptor site, and another hydrophobic site, all arranged in a specific spatial orientation.

In Denzimol, these critical elements can be identified as:

An Aromatic Moiety: The phenylethylphenyl group serves as a crucial hydrophobic domain. This bulky, lipophilic group is thought to facilitate the crossing of the blood-brain barrier and to engage in hydrophobic interactions within the binding site of its molecular target.

A Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group on the ethyl side chain is a key hydrogen bonding feature. It can act as both a hydrogen bond donor and acceptor, which is a common characteristic of many anticonvulsant drugs that interact with voltage-gated sodium channels or other receptor sites.

A Heterocyclic Ring: The imidazole (B134444) ring provides an additional site for interaction, potentially through hydrogen bonding, pi-pi stacking, or coordination with metal ions within the biological target.

The spatial arrangement of these three key pharmacophoric elements is critical for the anticonvulsant activity of Denzimol.

Role of the Imidazole Ring in Receptor Binding and Functional Modulation

The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in various biological interactions. nih.govresearchgate.net In Denzimol, the imidazole moiety is believed to play a multifaceted role in its anticonvulsant activity. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket of its target protein. nih.govmdpi.com

Impact of Phenylethyl and Phenyl Substituents on Biological Activity

The phenylethyl and phenyl substituents on the main scaffold of Denzimol are significant contributors to its biological activity, primarily by influencing its lipophilicity and steric interactions at the receptor site.

The phenylethyl group at the para-position of the central phenyl ring is a large, non-polar moiety that significantly increases the lipophilicity of the molecule. This property is generally correlated with enhanced penetration of the blood-brain barrier, a critical step for centrally acting drugs like anticonvulsants. The flexibility of the ethyl linker allows the terminal phenyl ring to adopt various conformations, potentially enabling a better fit within a hydrophobic pocket of the target receptor.

The central phenyl ring acts as a rigid core, properly orienting the other key functional groups—the hydroxyl group, the imidazole ring, and the phenylethyl substituent—for optimal interaction with the biological target. Modifications to this ring, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the electronic properties of the entire molecule and affect its binding affinity and efficacy.

A study involving the synthesis of potential metabolites of Denzimol, where the core structure was modified, indicated that the 1,2-diphenylethane (B90400) framework is a key determinant of its anticonvulsant effects. nih.gov

Substitution Effect on Activity Rationale
Phenylethyl group Increases potencyEnhances lipophilicity, facilitating blood-brain barrier penetration and hydrophobic interactions.
Central phenyl ring Essential for activityProvides a rigid scaffold for the optimal spatial arrangement of other pharmacophoric groups.

Analysis of Hydroxyl Group Contributions to the Pharmacological Profile

The hydroxyl (-OH) group in the β-position of the ethylimidazole side chain is a pivotal functional group in Denzimol, contributing significantly to its pharmacological profile through its ability to form hydrogen bonds. This polar group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with the biological target.

The presence of the hydroxyl group is a common feature in several anticonvulsant drugs, where it is often implicated in binding to voltage-gated sodium channels or other ion channels. The precise orientation of this hydroxyl group relative to the aromatic rings and the imidazole moiety is critical for establishing the correct interactions required for anticonvulsant activity.

Removal or modification of this hydroxyl group would likely lead to a significant reduction or complete loss of anticonvulsant activity, underscoring its importance as a key pharmacophoric element. For instance, in a study of potential metabolites, the corresponding formamide (B127407) derivatives, which lack the hydroxyl group, showed altered activity profiles. nih.gov

Functional Group Interaction Type Significance
Hydroxyl (-OH) Hydrogen Bonding (Donor and Acceptor)Critical for specific binding to the biological target; essential for anticonvulsant activity.

Comparative SAR with Structurally Related and Unrelated Anticonvulsants

The anticonvulsant profile of Denzimol has been compared to that of established antiepileptic drugs such as phenytoin (B1677684) and carbamazepine. researchgate.netnih.gov Like these drugs, Denzimol is effective against tonic seizures but not clonic seizures, suggesting a potential commonality in their mechanism of action, possibly involving the modulation of voltage-gated sodium channels. nih.gov

Structurally Related Compounds:

Nafimidone: Another imidazole-containing anticonvulsant, Nafimidone, shares some structural similarities with Denzimol. Both possess an imidazole ring and aromatic moieties. Comparative studies of such analogs help in understanding the specific contributions of different structural features.

Structurally Unrelated Compounds:

Phenytoin: Phenytoin contains a hydantoin (B18101) ring with two phenyl substituents. The two aromatic rings are considered crucial for its activity, analogous to the hydrophobic domains in Denzimol.

Carbamazepine: Carbamazepine features a tricyclic dibenzazepine (B1670418) nucleus. Its activity is also attributed to its aromatic rings and a carboxamide side chain that can participate in hydrogen bonding.

While these compounds are structurally diverse, they share common pharmacophoric features: one or more hydrophobic aromatic rings and a hydrogen bond donor/acceptor site. This convergence of pharmacophoric elements from different chemical scaffolds points towards a common set of requirements for interaction with the molecular targets involved in seizure propagation. In rats, Denzimol was found to be more potent and less toxic than phenytoin, with a longer duration of action. researchgate.netnih.gov

Compound Key Structural Features Shared Pharmacophoric Elements with Denzimol
Phenytoin Hydantoin ring, two phenyl groupsHydrophobic aromatic rings, hydrogen bond donor/acceptor sites.
Carbamazepine Dibenzazepine nucleus, carboxamide groupHydrophobic aromatic rings, hydrogen bond donor/acceptor sites.
Nafimidone Imidazole ring, naphthyl moietyImidazole ring, hydrophobic aromatic system.

Stereochemical Influences on Activity

Denzimol possesses a chiral center at the carbon atom bearing the hydroxyl group. This means that it can exist as two enantiomers (R and S forms). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic fates, and toxicities.

While specific studies detailing the stereoselective synthesis and evaluation of individual Denzimol enantiomers are not widely reported in the literature, it is highly probable that its anticonvulsant activity is stereoselective. One enantiomer is likely to have a higher affinity for the biological target due to a more favorable three-dimensional arrangement of its pharmacophoric groups.

For example, studies on other chiral anticonvulsants, such as the l-enantiomers of fenfluramine (B1217885) and norfenfluramine, have demonstrated that stereochemistry can profoundly impact both efficacy and safety profiles. mdpi.com The therapeutic product is often a racemate (a 1:1 mixture of both enantiomers), but it is possible that a single enantiomer could offer an improved therapeutic index. Further research into the stereochemical aspects of Denzimol's activity could lead to the development of a more potent and safer anticonvulsant agent.

Analytical and Bioanalytical Methodologies for Research Studies

Chromatographic Techniques for Compound Detection and Quantification in Biological Matrices (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation and quantification of Denzimol (B1204873) hydrochloride and its metabolites from complex biological matrices such as plasma and urine. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been successfully developed and utilized for pharmacokinetic studies. nih.gov

A comparative study has highlighted the distinct advantages and applications of each technique. The GC method offers higher sensitivity, making it particularly suitable for detecting the low concentrations of Denzimol and its primary metabolite, N-[β-[4-(β-phenyl-β(α)-hydroxyethyl)phenyl]-β-hydroxyethyl]-imidazole (M2), typically found in plasma samples. nih.gov Conversely, the HPLC method is simpler and faster, proving effective for the determination of both compounds in urine, where concentrations are generally higher. nih.gov

To ensure accuracy and precision, both methods employ a homologue of denzimol as an internal standard. nih.gov The specificity of these methods has been confirmed, with no interference observed from common anticonvulsant drugs that might be co-administered. nih.gov

Table 1: Comparison of GC and HPLC Methods for Denzimol Analysis nih.gov

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Application Determination in plasmaDetermination in urine
Sensitivity Limit (Denzimol) 2.5 ng/ml0.5 µg/ml
Sensitivity Limit (Metabolite M2) 15 ng/ml1 µg/ml
Precision (RSD% for Denzimol) 1.72% - 3.26%1.02% - 3.50%
Precision (RSD% for Metabolite M2) 3.38% - 6.45%1.73% - 2.80%
Accuracy (Mean Recovery for Denzimol) 102.58% ± 4.10%103.57% ± 2.97%
Accuracy (Mean Recovery for Metabolite M2) 99.72% ± 7.75%95.91% ± 1.59%

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the unequivocal confirmation of the chemical structure of Denzimol hydrochloride. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are critical for elucidating the structure of Denzimol and its analogues. researchgate.net ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. Although specific spectral data for this compound is not detailed in the provided search results, the use of these techniques for similar compounds is established. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The monoisotopic mass of this compound has been calculated to be 328.1342410 Da. nih.gov This technique is a powerful tool for confirming the molecular formula, C₁₉H₂₁ClN₂O. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. mhlw.go.jpnihs.go.jp While the specific IR spectrum for this compound is not provided, this method is a standard characterization technique for organic molecules. researchgate.net

Table 2: Spectroscopic Data for this compound

TechniqueInformation ProvidedKey Data
¹H NMR Elucidates proton environments and connectivityData not available in search results
¹³C NMR Details the carbon framework of the moleculeData not available in search results
Mass Spectrometry Determines molecular weight and fragmentationMonoisotopic Mass: 328.1342410 Da nih.gov
IR Spectroscopy Identifies functional groupsData not available in search results

X-ray Crystallography for Elucidating Solid-State Structure of this compound and Analogues

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure and stereochemistry. researchgate.net

While the specific crystal structure of this compound is not detailed in the provided results, the application of single-crystal X-ray diffraction has been reported for the structural elucidation of a new Denzimol analogue, (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. researchgate.net In that study, the compound was found to crystallize in the monoclinic space group P2₁/c. researchgate.net The analysis revealed detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice, which were stabilized by intermolecular hydrogen interactions. researchgate.net This demonstrates the utility of X-ray crystallography in characterizing the solid-state structure of Denzimol and its derivatives, which is crucial for understanding its physical properties and for structure-based drug design.

Computational and Theoretical Approaches in Denzimol Hydrochloride Research

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Denzimol (B1204873) hydrochloride, molecular docking studies would be instrumental in modeling its interaction with putative biological targets, such as voltage-gated sodium channels or GABA-A receptors, which are known to be involved in the pathophysiology of epilepsy.

While specific molecular docking studies on Denzimol hydrochloride are not extensively documented in publicly available literature, the methodology has been widely applied to other imidazole-based anticonvulsant agents. For example, in silico studies of novel pyrrolyl benzimidazole (B57391) derivatives have utilized molecular docking to predict their binding affinity to the GABA-A receptor. iajpr.com Such studies typically involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the biological target (e.g., GABA-A receptor) is obtained from a protein database. The structure of the ligand (e.g., an imidazole (B134444) derivative) is generated and optimized.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are then "scored" using a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations can further refine the insights gained from molecular docking. MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the conformational changes that may occur over time. These simulations have been employed to study the interaction of various anticonvulsant drugs with their targets, providing a deeper understanding of the binding kinetics and thermodynamics. mdpi.com

Computational Technique Application in Anticonvulsant Research Key Insights
Molecular Docking Prediction of binding modes of imidazole derivatives to GABA-A receptors.Identification of key amino acid residues involved in ligand binding and estimation of binding affinity.
Molecular Dynamics Simulation of the stability of anticonvulsant-receptor complexes over time.Understanding the dynamic nature of the interaction and the conformational flexibility of the ligand and receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of compounds like this compound and its analogs, QSAR models can be developed to predict the anticonvulsant activity based on various molecular descriptors.

A 3D-QSAR study on aminobenzothiazole derivatives, for instance, resulted in a statistically significant model with good predictive power for anticonvulsant activity. nih.gov Such a model can provide insights into the structural features that are crucial for activity. The general workflow for a QSAR study involves:

Data Set Preparation: A series of molecules with known biological activities (e.g., anticonvulsant potency) is collected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

In silico Prediction of Pharmacological Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become an integral part of the early drug discovery process, allowing for the virtual screening of compounds for their drug-like properties.

For anticonvulsant agents, including those structurally related to this compound, in silico models can predict a range of properties such as:

Blood-Brain Barrier (BBB) Penetration: Crucial for drugs targeting the central nervous system.

Human Intestinal Absorption (HIA): An indicator of oral bioavailability.

Plasma Protein Binding (PPB): Affects the distribution and availability of the drug.

Metabolism by Cytochrome P450 Enzymes: Important for predicting drug-drug interactions and clearance.

Toxicity: Early prediction of potential toxic liabilities.

Studies on various antiepileptic agents have utilized these in silico tools to assess their pharmacokinetic profiles, aiding in the selection of candidates with a higher probability of success in clinical development. researchgate.netbiointerfaceresearch.com

ADME Property Importance for Anticonvulsants In silico Prediction Method
BBB Penetration Essential for reaching the site of action in the brain.Models based on molecular properties like lipophilicity and polar surface area.
Oral Bioavailability Desirable for patient compliance.Predictions based on HIA and Caco-2 cell permeability models.
Metabolic Stability Influences dosing frequency and potential for drug interactions.Predictions of interactions with major metabolizing enzymes like CYPs.

Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Conformational Analysis

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Density Functional Theory (DFT) is a powerful quantum chemical method used to study the electronic structure and geometry of molecules. DFT calculations can provide valuable insights into the conformational preferences of this compound.

Conformational analysis of imidazole derivatives using DFT can help to:

Identify Low-Energy Conformations: By calculating the energy of different spatial arrangements of the atoms, the most stable conformers can be identified.

Determine Rotational Barriers: The energy required to rotate around specific chemical bonds can be calculated, providing information about the molecule's flexibility.

Analyze Electronic Properties: DFT can be used to calculate various electronic descriptors, such as molecular electrostatic potential (MEP) maps, which can reveal regions of the molecule that are likely to be involved in intermolecular interactions.

Future Research Directions and Translational Perspectives

Exploration of Denzimol (B1204873) Hydrochloride as a Probe for Specific Neurobiological Pathways

Denzimol hydrochloride's specific pharmacological profile makes it a valuable tool for investigating the underlying mechanisms of epilepsy and other neurological disorders. Its primary action in suppressing maximal electroshock-induced tonic seizures, with less effect on clonic seizures, suggests a mechanism of action similar to that of phenytoin (B1677684) and carbamazepine, likely involving the modulation of voltage-gated sodium channels. nih.gov Future research could leverage this compound as a chemical probe to dissect the contribution of specific ion channels and neuronal pathways to seizure generation and propagation.

Advanced electrophysiological studies, including patch-clamp analysis on various neuronal subtypes, could delineate the precise effects of this compound on different states of sodium channels and other potential ion channel targets. Furthermore, its application in animal models of specific epilepsy syndromes could help to correlate its anticonvulsant activity with the underlying genetic and neurobiological pathologies. The compound's interactions with other neurotransmitter systems, as suggested by its general pharmacological profile, also warrant further investigation to uncover novel modulatory roles in neuronal excitability. nih.gov

Design and Synthesis of Advanced this compound Analogues with Modulated Activity Profiles

The chemical scaffold of this compound offers a promising starting point for the design and synthesis of novel anticonvulsant agents with improved efficacy and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on 1,2-diphenylethane (B90400) derivatives, designed based on the potential metabolic degradation of denzimol's imidazole (B134444) ring, has already identified new active compounds. nih.gov

Future synthetic strategies could focus on several key modifications:

Modification of the Imidazole Moiety: Altering the substituents on the imidazole ring could fine-tune the compound's binding affinity to its molecular targets and modulate its pharmacokinetic properties.

Alterations to the Arylalkyl Side Chain: Modifications to the phenylethyl group could influence lipophilicity and the ability to cross the blood-brain barrier.

Introduction of Chiral Centers: As denzimol is a racemic mixture, the synthesis and evaluation of its individual enantiomers could reveal stereospecific differences in activity and toxicity.

The synthesis of such analogues, coupled with high-throughput screening, could lead to the identification of next-generation anticonvulsants with a broader spectrum of activity or a more favorable side-effect profile.

Compound/Analogue Class Structural Modification Focus Potential Impact on Activity
1,2-Diphenylethane DerivativesReplacement/metabolic degradation of the imidazole ringAltered mechanism of action, potentially reduced cytochrome P450 interactions
Substituted Imidazole AnaloguesModifications on the imidazole ringEnhanced binding affinity and selectivity for molecular targets
Chiral Enantiomers of DenzimolSeparation and testing of individual stereoisomersIdentification of the more potent and less toxic enantiomer

Discovery of Novel Molecular Targets Influenced by Imidazole-Based Compounds

The imidazole ring is a versatile heterocyclic scaffold present in numerous biologically active molecules with a wide range of pharmacological effects, including anticancer, antifungal, and antihypertensive properties. researchgate.net This diversity suggests that imidazole-based compounds can interact with a variety of molecular targets beyond those traditionally associated with anticonvulsant activity. While the primary mechanism of denzimol is thought to involve sodium channels, the presence of the imidazole moiety suggests potential interactions with other targets. nih.govresearchgate.net

Research has indicated that some imidazole-containing anticonvulsants may interfere with cytochrome P450-mediated monooxygenase activities. researchgate.net Exploring these and other potential off-target effects could reveal novel mechanisms contributing to their anticonvulsant efficacy or identify new therapeutic applications. Techniques such as chemical proteomics and affinity-based target identification could be employed to pull down and identify the direct binding partners of this compound and its analogues within the proteome. This could uncover unexpected targets involved in epileptogenesis and lead to the development of drugs with novel mechanisms of action.

Application of Multi-Omics Approaches in this compound Research

The integration of multi-omics technologies offers a powerful, unbiased approach to understanding the complex biological effects of this compound. frontiersin.orgnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the molecular changes induced by the compound in neuronal systems.

Transcriptomics (RNA-seq): This can identify genes whose expression is altered in response to this compound treatment in neuronal cell cultures or in the brains of animal models of epilepsy. This may reveal compensatory mechanisms or downstream signaling pathways affected by the drug.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing insights into the direct and indirect effects of the compound on cellular machinery.

Metabolomics: By analyzing the changes in small-molecule metabolites, researchers can understand how this compound affects cellular metabolism and neurotransmitter profiles.

Integrating these multi-omics datasets can help to construct comprehensive network models of this compound's mechanism of action, identify potential biomarkers of drug response, and predict potential off-target effects. mdpi.com

Omics Approach Potential Application in this compound Research Expected Insights
Transcriptomics Analysis of gene expression changes in neuronal cells following treatment.Identification of regulated genes and pathways, potential secondary mechanisms of action.
Proteomics Profiling of protein expression and modification changes.Elucidation of direct and indirect protein targets and signaling cascades.
Metabolomics Analysis of metabolic alterations in response to the compound.Understanding of effects on neuronal metabolism and neurotransmitter systems.

Development of Next-Generation Research Methodologies for Anticonvulsant Compound Evaluation

The evaluation of novel anticonvulsant compounds like this compound and its analogues can be significantly enhanced by the adoption of next-generation research methodologies. ijpsjournal.com While traditional in vivo models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests have been invaluable, newer approaches offer higher throughput and greater translational relevance. researchgate.net

In Vitro Models: High-throughput screening using human induced pluripotent stem cell (iPSC)-derived neurons from patients with specific genetic epilepsies can provide a more human-relevant context for drug evaluation. ijpsjournal.com "Brain-on-a-chip" systems and organoids can model complex neuronal circuits and network activity. researchgate.net

In Vivo Models: Continuous video-EEG monitoring in chronic animal models of epilepsy allows for a more detailed assessment of a drug's effect on seizure frequency and duration. ijpsjournal.com The use of genetic models that replicate specific human epilepsy syndromes is also becoming more common. researchgate.net

In Silico Approaches: Machine learning and artificial intelligence can be used to develop predictive models for anticonvulsant activity based on chemical structure. researchgate.net These computational tools can help to prioritize which novel analogues of this compound should be synthesized and tested, saving time and resources. researchgate.net

The adoption of these advanced methodologies will accelerate the discovery and development of more effective and safer antiepileptic drugs.

Q & A

Q. What are the standard protocols for characterizing Denzimol hydrochloride’s physicochemical properties in preclinical studies?

Methodological Answer:

  • Spectroscopic Analysis: Use NMR (¹H/¹³C) and FT-IR to confirm molecular structure and hydrogen bonding patterns. Cross-reference with X-ray crystallography for solid-state conformation .
  • Purity Assessment: Employ HPLC with UV detection (λ = 210–280 nm) and mass spectrometry (ESI-MS) to quantify impurities. Validate against pharmacopeial standards (e.g., USP/EP monographs) .
  • Solubility Profiling: Conduct shake-flask experiments across pH 1.2–7.4 buffers, using UV-spectrophotometry for quantification. Report results in mg/mL with standard deviations from triplicate trials .

Q. How should researchers design dose-response studies for this compound in in vivo models?

Methodological Answer:

  • Dose Selection: Base initial doses on LD₅₀ values from acute toxicity studies (OECD Guideline 423). Use logarithmic scaling (e.g., 1, 3, 10, 30 mg/kg) to identify therapeutic windows .
  • Endpoint Criteria: Define primary endpoints (e.g., biomarker reduction) and secondary endpoints (behavioral outcomes) a priori. Include negative controls (vehicle-only) and positive controls (reference drugs) .
  • Statistical Power: Calculate sample size using G*Power software (α = 0.05, β = 0.2) to ensure ≥80% power. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and ionization parameters (ESI+). Validate for linearity (R² > 0.99), LOD (≤1 ng/mL), and matrix effects .
  • Microdialysis: Use CMA probes with recovery rates calibrated via retrodialysis. Normalize data to protein content (Bradford assay) to account for tissue variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action?

Methodological Answer:

  • Target Deconvolution: Apply chemoproteomics (e.g., thermal shift assays) to identify off-target binding. Validate via siRNA knockdowns or CRISPR-Cas9 gene editing .
  • Pathway Analysis: Use STRING or KEGG databases to map interactomes. Compare with transcriptomic data (RNA-seq) from treated vs. untreated models .
  • Meta-Analysis: Aggregate data from ≥5 independent studies. Apply random-effects models (RevMan software) to assess heterogeneity (I² statistic) and publication bias (funnel plots) .

Q. What strategies mitigate instability issues in this compound formulations during long-term storage?

Methodological Answer:

  • Forced Degradation: Expose samples to 40°C/75% RH (ICH Q1A) and monitor degradation products via UPLC-PDA. Identify major degradants with high-resolution MS .
  • Excipient Screening: Test lyoprotectants (e.g., trehalose) in freeze-dried formulations. Use DSC to assess glass transition temperatures (Tg) and optimize reconstitution stability .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • PK/PD Modeling: Integrate plasma concentration-time profiles (WinNonlin) with Emax models to predict in vivo efficacy from in vitro IC₅₀ values .
  • 3D Cell Culture: Compare 2D monolayers with spheroid/organoid models to better recapitulate tissue complexity. Use live-cell imaging for real-time response tracking .

Q. What methodologies optimize this compound’s bioavailability in CNS-targeted delivery?

Methodological Answer:

  • BBB Permeability: Conduct PAMPA-BBB assays and validate with in situ brain perfusion in rodents. Correlate logBB values with computational predictions (e.g., QikProp) .
  • Nanocarrier Design: Test PEGylated liposomes for sustained release. Characterize particle size (DLS) and zeta potential (≥|±20 mV|) to ensure colloidal stability .

Data Interpretation & Reporting

Q. How can researchers ensure reproducibility when publishing contradictory findings on this compound?

Methodological Answer:

  • FAIR Data Principles: Deposit raw datasets in repositories (e.g., Zenodo) with unique DOIs. Include metadata for experimental conditions (temperature, solvent lot numbers) .
  • MIAME Compliance: Adhere to ARRIVE guidelines for in vivo studies and MIAME for omics data. Disclose all statistical outliers and exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.